N-Benzyl-9-propyl-9H-purin-6-amine

Adenosine Receptor Antagonism Structure-Activity Relationship (SAR) GPCR Ligand Design

N-Benzyl-9-propyl-9H-purin-6-amine (CAS 42240-62-0) is a synthetic, 6,9-disubstituted purine derivative with a benzylamino group at the N6 position and a propyl chain at the N9 position of the purine ring. It is primarily investigated as a cytokinin analog and a scaffold for developing cyclin-dependent kinase (CDK) inhibitors, distinguishing it from endogenous adenine-based hormones.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
CAS No. 42240-62-0
Cat. No. B11853018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-9-propyl-9H-purin-6-amine
CAS42240-62-0
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
InChIInChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18)
InChIKeyQCPQGILJZBEKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-9-propyl-9H-purin-6-amine (CAS 42240-62-0): A 6,9-Disubstituted Purine Scaffold for Cytokinin and Kinase Research


N-Benzyl-9-propyl-9H-purin-6-amine (CAS 42240-62-0) is a synthetic, 6,9-disubstituted purine derivative with a benzylamino group at the N6 position and a propyl chain at the N9 position of the purine ring [1]. It is primarily investigated as a cytokinin analog and a scaffold for developing cyclin-dependent kinase (CDK) inhibitors, distinguishing it from endogenous adenine-based hormones [2]. Its classification falls within the broader family of aromatic cytokinins, sharing a core structure with the well-known plant growth regulator 6-benzylaminopurine (6-BAP), but with a critical N9-alkyl substitution that alters its receptor interaction profile [3].

Why N-Benzyl-9-propyl-9H-purin-6-amine Cannot Be Replaced by Generic Cytokinins Like 6-Benzylaminopurine


Substituting N-Benzyl-9-propyl-9H-purin-6-amine with simpler analogs like 6-benzylaminopurine (6-BAP) or kinetin in research protocols leads to fundamentally different biological outcomes. The N9-propyl substitution is not inert; in the structurally characterized A2A adenosine receptor antagonist series, the introduction of a propyl group at the N9 position of adenine was essential for high-affinity binding, as seen in compounds like 2-chloro-9-propyladenine (Ki A2A = 2.2 μM) [1]. Conversely, the same N9-propyl modification in cytokinins, when compared to their unsubstituted bases, results in reduced activity in standard soybean and tobacco callus assays [2]. This demonstrates that the N9-alkyl chain acts as a functional switch, altering receptor selectivity, binding kinetics, and downstream signaling in a manner that cannot be predicted from the N6-benzyl pharmacophore alone [3].

Quantitative Differentiation Guide for N-Benzyl-9-propyl-9H-purin-6-amine Against Closest Analogs


N9-Propyl Substitution Shifts Adenosine Receptor Subtype Selectivity Profile

In a series of 9-propyladenine derivatives, the introduction of a bulky N6-benzyl substituent on a 9-propyladenine core significantly increased binding affinity at human A1 and A3 adenosine receptors, while the presence of a chlorine atom at the 2-position favored A2A interaction [1]. The parent 9-propyladenine scaffold itself, exemplified by 2-chloro-9-propyladenine, showed a Ki of 2.2 μM at the A2A receptor [1]. This targeted subtype modulation is a characteristic absent in simpler N6-substituted adenines like N6-benzyladenine, which lack the N9-alkyl group that dictates receptor subtype preference.

Adenosine Receptor Antagonism Structure-Activity Relationship (SAR) GPCR Ligand Design

N9-Propyl Cytokinins Show Attenuated Activity Compared to Unsubstituted Bases

Cytokinins substituted at the 9-position with propyl groups demonstrate reduced biological activity in plant bioassays when compared directly to their unsubstituted parent compounds in the same assay systems [1]. This attenuation through N9-substitution is a key design principle for developing cytokinin receptor antagonists, as detailed in patent literature focused on 6-(alkylbenzylamino)purine derivatives [2]. In contrast, the unsubstituted analog 6-benzylaminopurine (6-BAP) is a potent cytokinin agonist, widely used commercially for promoting cell division and fruit set [3].

Cytokinin Antagonism Plant Growth Regulation Callus Bioassay

N6-Benzyl-9-alkylpurines as CDK2 Inhibitor Scaffolds

The 6-benzylamino-9-alkylpurine scaffold, of which N-Benzyl-9-propyl-9H-purin-6-amine is a direct member, has been explored for cyclin-dependent kinase (CDK2) inhibition. Structure-activity relationship (SAR) studies on C-2, N-9 substituted 6-benzylaminopurines found that the most active compound in the series, a 9-isopropyl analog (6-benzylamino-2-thiomorpholinyl-9-isopropylpurine), inhibited CDK2 with an IC50 of 0.9 μM, which is a 10-fold improvement over the reference compound olomoucine [1]. While the 9-isopropyl substitution provided optimal activity in that study, the 9-propyl homolog represents a closely related comparator with distinct steric and lipophilic properties, making it a valuable tool for probing the N9-substituent's effect on kinase inhibition potency and selectivity.

Cyclin-Dependent Kinase Cancer Therapeutics Enzyme Inhibition

A Multi-Target Profile Including Anticarcinogenic, Antimalarial, and Antifungal Activities

According to the Antioxidant Database (AOD), N-Benzyl-9-propyl-9H-purin-6-amine demonstrates a broad polypharmacological profile. It exhibits anticarcinogenic activity by preventing DMBA-induced transformation in JB6 cells, antimalarial activity against Plasmodium falciparum, and antifungal activity by inhibiting cilia formation in Aspergillus niger [1]. While quantitative IC50 values are not provided in the AOD entry, the compound's ability to inhibit trypsin and neutralize Naja naja venom effects suggests multiple mechanisms of action [1]. This multi-target profile differentiates it from analogs like 6-benzylaminopurine (6-BAP), whose primary documented activity is cytokinin agonism, with no reported antimalarial or antivenom properties.

Polypharmacology Anticancer Screening Antimalarial Agents

Strategic Application Scenarios for N-Benzyl-9-propyl-9H-purin-6-amine Based on Differentiated Evidence


Selective Adenosine A1/A3 Receptor Antagonist Development

The N6-benzyl-9-propyladenine core is the preferred starting scaffold for medicinal chemistry programs targeting the human adenosine A1 or A3 receptor subtypes. As shown by Volpini et al., the combination of an N9-propyl group and a bulky N6 substituent directs affinity away from the A2A receptor (where Ki = 2.2 μM for a 2-chloro-9-propyladenine control) and toward the A1 and A3 subtypes [1]. Researchers seeking novel A3 antagonists for anti-inflammatory or anticancer indications should prioritize this scaffold over simple N6-substituted adenines that lack this selectivity switch.

Cytokinin Signaling Inhibition in Plant Biotechnology

For laboratories developing cytokinin receptor antagonists to regulate plant growth, this compound is a more relevant chemical tool than 6-benzylaminopurine (6-BAP). The N9-propyl substitution is documented to attenuate cytokinin agonist activity compared to unsubstituted bases, a prerequisite for antagonist development [2]. Patent literature explicitly covers the use of 6-(alkylbenzylamino)purine derivatives—the exact class of this compound—as cytokinin receptor antagonists for agricultural biotechnology applications [3].

CDK2 Inhibitor Hit-to-Lead Optimization

In a comparative CDK2 inhibitor study, the 6-benzylamino-9-isopropylpurine scaffold produced a lead compound with an IC50 of 0.9 μM, representing a 10-fold improvement in potency over the historical standard, olomoucine [4]. The 9-propyl variant serves as a critical tool for probing the effect of the N9-alkyl chain length and conformation on CDK2 affinity and selectivity, without requiring the synthesis of a completely new core structure.

Multi-Target Probe for Polypharmacology Screening

The documented bioactivity of this compound against cancer chemoprevention (JB6 cell transformation), malaria (P. falciparum), fungal morphogenesis (A. niger cilia formation), and venom toxicity (N. naja phospholipase A2) makes it a unique probe for identifying polypharmacological mechanisms [5]. Unlike 6-BAP or other specialized cytokinins, its broad inhibitory profile supports its use as a chemical tool in phenotypic screening cascades aimed at discovering new pathways for drug repurposing.

Quote Request

Request a Quote for N-Benzyl-9-propyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.